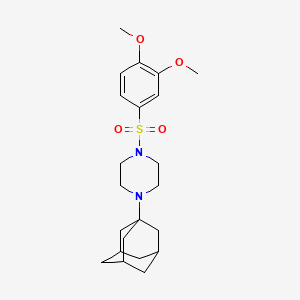
1-(Adamantan-1-yl)-4-(3,4-dimethoxybenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Adamantan-1-yl)-4-(3,4-dimethoxybenzenesulfonyl)piperazine is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a piperazine ring substituted with a 3,4-dimethoxybenzenesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-4-(3,4-dimethoxybenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the adamantane derivative and the piperazine ring. The reaction conditions often require the use of strong bases or acids, and the process may involve protection and deprotection steps to ensure the correct functional groups are present.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the final product meets the required purity standards.
化学反応の分析
Types of Reactions: 1-(Adamantan-1-yl)-4-(3,4-dimethoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
科学的研究の応用
1-(Adamantan-1-yl)-4-(3,4-dimethoxybenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes.
Industry: It could be used in the production of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 1-(Adamantan-1-yl)-4-(3,4-dimethoxybenzenesulfonyl)piperazine exerts its effects involves its interaction with specific molecular targets. The adamantane moiety may interact with enzymes or receptors, while the piperazine ring could influence ion channels or transporters. The exact pathways involved would depend on the biological context and the specific application.
類似化合物との比較
1-(Adamantan-1-yl)-3-[4-(pentyloxy)cyclohexyl]urea
1-(Adamantan-1-yl)ethane-1,2-diamine
Uniqueness: 1-(Adamantan-1-yl)-4-(3,4-dimethoxybenzenesulfonyl)piperazine stands out due to its specific substitution pattern, which can influence its binding affinity and biological activity compared to similar compounds. Its unique structure may offer advantages in terms of stability, specificity, and efficacy in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
特性
IUPAC Name |
1-(1-adamantyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4S/c1-27-20-4-3-19(12-21(20)28-2)29(25,26)24-7-5-23(6-8-24)22-13-16-9-17(14-22)11-18(10-16)15-22/h3-4,12,16-18H,5-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLPDMIOJLBBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2857151.png)
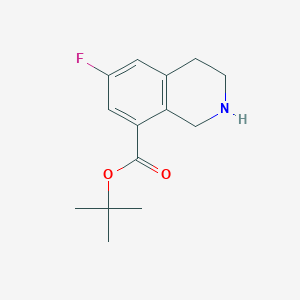
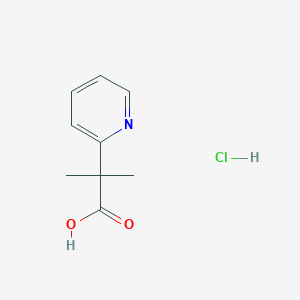
![(E)-4-(Dimethylamino)-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-enamide](/img/structure/B2857155.png)
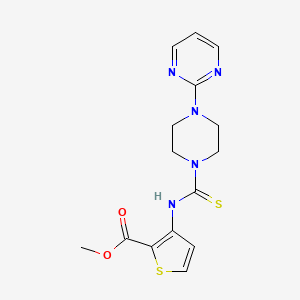
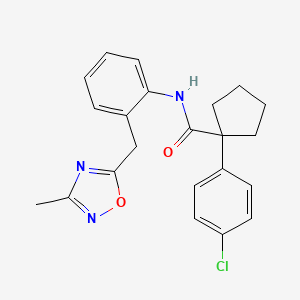
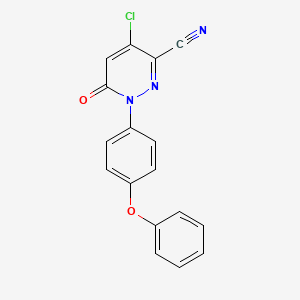
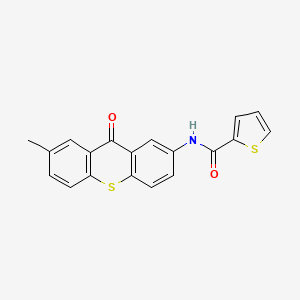
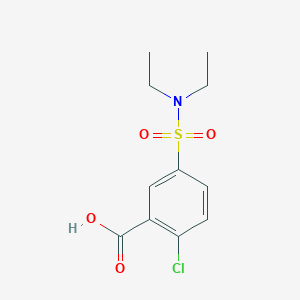
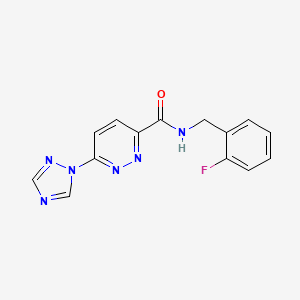
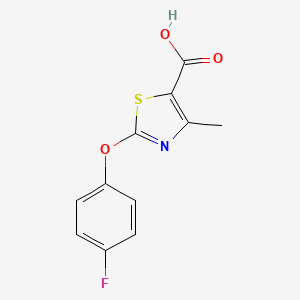
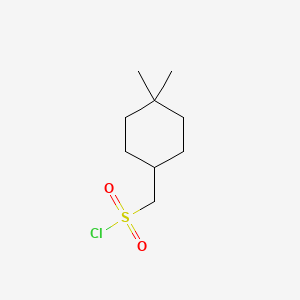
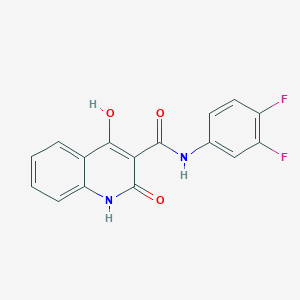
![3-chloro-5-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B2857174.png)
